molecular formula C17H17F3N6 B12247242 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12247242
M. Wt: 362.4 g/mol
InChI Key: YTXZZFAJCGWNMN-UHFFFAOYSA-N
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Description

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazo[4,5-b]pyridine core can be synthesized through the condensation of 2-aminopyridine with glyoxal, followed by cyclization with a suitable reagent . The piperazine ring is then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it can inhibit protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine stands out due to its unique trifluoromethyl group, which enhances its lipophilicity and metabolic stability . This makes it a promising candidate for drug development and other applications.

Properties

Molecular Formula

C17H17F3N6

Molecular Weight

362.4 g/mol

IUPAC Name

3-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]imidazo[4,5-b]pyridine

InChI

InChI=1S/C17H17F3N6/c1-24-15-13(3-2-6-21-15)23-16(24)26-9-7-25(8-10-26)14-5-4-12(11-22-14)17(18,19)20/h2-6,11H,7-10H2,1H3

InChI Key

YTXZZFAJCGWNMN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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